molecular formula C14H21ClN2O B13087275 2-Amino-N-((S)-1-(3-chlorophenyl)ethyl)-N-isopropylpropanamide

2-Amino-N-((S)-1-(3-chlorophenyl)ethyl)-N-isopropylpropanamide

Katalognummer: B13087275
Molekulargewicht: 268.78 g/mol
InChI-Schlüssel: ZPQWAPLYNZJDNE-DTIOYNMSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-N-((S)-1-(3-chlorophenyl)ethyl)-N-isopropylpropanamide is a chemical compound with a complex structure that includes an amino group, a chlorophenyl group, and an isopropylpropanamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-((S)-1-(3-chlorophenyl)ethyl)-N-isopropylpropanamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Chlorophenyl Intermediate:

    Amino Group Introduction: The amino group is introduced via nucleophilic substitution or reductive amination.

    Formation of the Isopropylpropanamide Moiety: This step involves the formation of the amide bond through a condensation reaction between an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reaction to industrial volumes.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-N-((S)-1-(3-chlorophenyl)ethyl)-N-isopropylpropanamide can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The chlorophenyl group can be reduced to form a phenyl group.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include hydroxide ions (OH-) and alkoxide ions (RO-).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Amino-N-((S)-1-(3-chlorophenyl)ethyl)-N-isopropylpropanamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-Amino-N-((S)-1-(3-chlorophenyl)ethyl)-N-isopropylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Amino-N-((S)-1-(3-bromophenyl)ethyl)-N-isopropylpropanamide: Similar structure with a bromine atom instead of chlorine.

    2-Amino-N-((S)-1-(3-fluorophenyl)ethyl)-N-isopropylpropanamide: Similar structure with a fluorine atom instead of chlorine.

    2-Amino-N-((S)-1-(3-methylphenyl)ethyl)-N-isopropylpropanamide: Similar structure with a methyl group instead of chlorine.

Uniqueness

The presence of the chlorine atom in 2-Amino-N-((S)-1-(3-chlorophenyl)ethyl)-N-isopropylpropanamide imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. This makes it distinct from its analogs with different substituents.

Eigenschaften

Molekularformel

C14H21ClN2O

Molekulargewicht

268.78 g/mol

IUPAC-Name

2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]-N-propan-2-ylpropanamide

InChI

InChI=1S/C14H21ClN2O/c1-9(2)17(14(18)10(3)16)11(4)12-6-5-7-13(15)8-12/h5-11H,16H2,1-4H3/t10?,11-/m0/s1

InChI-Schlüssel

ZPQWAPLYNZJDNE-DTIOYNMSSA-N

Isomerische SMILES

C[C@@H](C1=CC(=CC=C1)Cl)N(C(C)C)C(=O)C(C)N

Kanonische SMILES

CC(C)N(C(C)C1=CC(=CC=C1)Cl)C(=O)C(C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.